molecular formula C7H2BrF2NS B3201511 2-Bromo-4,7-difluorobenzo[d]thiazole CAS No. 1019108-46-3

2-Bromo-4,7-difluorobenzo[d]thiazole

Cat. No.: B3201511
CAS No.: 1019108-46-3
M. Wt: 250.07 g/mol
InChI Key: BHRJHBMBUFVOFV-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Organic Chemistry

Benzothiazole, a bicyclic heterocyclic compound, features a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This aromatic structure, containing both sulfur and nitrogen heteroatoms, forms the core of numerous natural and synthetic molecules. nih.govbenthamscience.com The benzothiazole scaffold is considered a prominent moiety in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbenthamscience.com Its unique structure, particularly the reactive methyne center in the thiazole ring, contributes to its diverse bioactivities. benthamscience.com

The inherent aromaticity of the benzothiazole system lends it considerable stability, while its reactive sites also allow for functionalization, making it a valuable starting material for synthesizing more complex structures. chemeurope.com The development of synthetic pathways to benzothiazole derivatives is a significant area of research, with common methods including the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov

Derivatives of benzothiazole have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, antiviral, and antidiabetic properties. nih.gov This has spurred extensive research into synthesizing novel therapeutic agents based on this scaffold. nih.gov Beyond medicine, benzothiazoles are integral to material science, finding use in the creation of dyes, fluorescent materials, and electroluminescent devices. nih.gov

Strategic Importance of Halogenation in Benzothiazole Scaffolds for Synthetic and Material Science Applications

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a critical strategy in modern chemistry. When applied to benzothiazole scaffolds, halogenation profoundly influences the molecule's physicochemical properties, including its bioactivity, stability, and electronic characteristics. nih.gov This strategic modification is a powerful tool for fine-tuning molecules for specific applications in both synthetic chemistry and material science. nih.govresearchgate.net

In medicinal chemistry, site-specific halogenation can enhance the therapeutic properties of a drug candidate. nih.gov For instance, the introduction of halogens can improve a compound's metabolic stability and membrane permeability. Furthermore, halogenated benzothiazoles have been investigated for their enhanced antimicrobial and antibiofilm activities. nih.gov

In material science, halogenation is a key technique for developing advanced organic materials. Introducing electron-withdrawing halogen atoms, such as fluorine, to the benzothiazole core can significantly alter the electronic properties of the resulting molecule. ossila.com This is particularly valuable in the field of organic electronics, where fluorinated benzothiadiazole derivatives are used as building blocks for organic semiconductors. These materials are employed in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as the fluorine atoms help to lower the material's band gap and improve electron affinity. ossila.com The bromine atom in such scaffolds often serves as a reactive handle for cross-coupling reactions, allowing for the construction of larger conjugated polymer systems.

Contextualization of 2-Bromo-4,7-difluorobenzo[d]thiazole as a Key Building Block

This compound emerges as a highly strategic building block that embodies the principles of both the core benzothiazole utility and the advantages of halogenation. Its structure is primed for versatile chemical transformations, making it a valuable intermediate in the synthesis of more complex functional molecules.

The bromine atom at the C-2 position of the thiazole ring is a key reactive site. Bromo-aromatic and bromo-heteroaromatic compounds are standard substrates for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. nih.gov This allows for the straightforward introduction of various substituents at this position, enabling the construction of diverse molecular architectures.

Simultaneously, the two fluorine atoms at the 4- and 7-positions of the benzene ring confer important electronic modifications. As highly electronegative atoms, they act as potent electron-withdrawing groups, which lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This modification is highly desirable in the design of electron-acceptor materials for use in organic electronics. ossila.comchemicalbook.com

Therefore, this compound is not merely a static compound but a versatile platform. It provides a stable, electronically-tuned benzothiazole core that can be readily elaborated into larger, functional systems for applications ranging from medicinal chemistry to the development of next-generation electronic materials.

Data Table for this compound

PropertyValueSource
IUPAC Name 2-Bromo-4,7-difluoro-1,3-benzothiazole guidechem.com
CAS Number 1019108-46-3 chemicalbook.com
Molecular Formula C₇H₂BrF₂NS nih.gov
Molecular Weight 250.06 g/mol chemicalbook.com
Synonyms Benzothiazole, 2-bromo-4,7-difluoro- chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,7-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJHBMBUFVOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300206
Record name 2-Bromo-4,7-difluorobenzothiazole
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Molecular Weight

250.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-46-3
Record name 2-Bromo-4,7-difluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019108-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,7-difluorobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization Pathways of 2 Bromo 4,7 Difluorobenzo D Thiazole

Comprehensive Analysis of the Reactivity Profile of 2-Bromo-4,7-difluorobenzo[d]thiazole.

The reactivity of this compound is dominated by the differential chemical nature of its three halogen substituents. The bromine atom at the 2-position of the thiazole (B1198619) ring is the most labile site for transformations involving transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, making it susceptible to oxidative addition, a key step in many cross-coupling cycles.

Conversely, the fluorine atoms at the 4- and 7-positions are significantly more robust under these conditions. However, their presence makes the benzene (B151609) ring electron-deficient, thereby activating these positions toward Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govsemanticscholar.org Strong nucleophiles can displace one or both fluorine atoms, a pathway largely orthogonal to the chemistry at the C-Br bond. nih.govnih.gov The thiazole nitrogen atom, while possessing a lone pair of electrons, is generally less nucleophilic due to its involvement in the aromatic system but can undergo reactions such as quaternization under specific conditions. mdpi.com This multi-faceted reactivity allows for sequential and site-selective modifications, enabling the synthesis of complex, highly functionalized benzothiazole (B30560) derivatives.

Cross-Coupling Reactions at the Bromine Center.

The bromine atom at the C2 position serves as a versatile handle for introducing a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a highly effective method for creating biaryl and heteroaryl-aryl linkages by coupling an organoboron reagent with a halide. For this compound, this reaction proceeds efficiently at the C-Br bond, leaving the C-F bonds intact. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a base. mdpi.com The choice of ligand, base, and solvent system is crucial for achieving high yields. Electron-rich boronic acids tend to produce good yields. mdpi.com This methodology allows for the direct installation of diverse (hetero)aryl groups, significantly expanding the structural diversity of the benzothiazole core. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Aryl/Heteroaryl Boronic AcidCatalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4,7-Difluoro-2-phenylbenzo[d]thiazole
Thiophen-2-ylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane4,7-Difluoro-2-(thiophen-2-yl)benzo[d]thiazole
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O4,7-Difluoro-2-(4-methoxyphenyl)benzo[d]thiazole
Pyridin-3-ylboronic acidXPhos Pd G3Cs₂CO₃THF4,7-Difluoro-2-(pyridin-3-yl)benzo[d]thiazole

The Stille coupling provides an alternative pathway for C-C bond formation, utilizing organotin reagents (stannanes). This reaction is known for its tolerance of a wide range of functional groups and is effective for coupling aryl, heteroaryl, and vinyl groups. In the context of this compound, Stille coupling at the C2-Br position can be employed to synthesize derivatives that may be difficult to access via other methods. mdpi.com The reaction is catalyzed by palladium complexes, and while it offers broad applicability, the toxicity and stoichiometric tin byproducts are notable considerations. The Negishi cross-coupling, which uses organozinc reagents, represents another powerful tool for forming C-C bonds with high efficiency and selectivity at the C-Br site. nih.gov

Table 2: Examples of Stille Coupling Reactions
Organotin ReagentCatalyst/LigandSolventProduct
Tributyl(phenyl)stannanePd(PPh₃)₄Toluene4,7-Difluoro-2-phenylbenzo[d]thiazole
Tributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂DMF4,7-Difluoro-2-(thiophen-2-yl)benzo[d]thiazole
Tributyl(vinyl)stannanePd(PPh₃)₄THF4,7-Difluoro-2-vinylbenzo[d]thiazole

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, thereby creating conjugated enynes and arylalkynes. libretexts.org This reaction involves the use of a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction with this compound allows for the synthesis of 2-alkynylbenzothiazoles, which are valuable precursors for more complex molecules and materials with extended π-systems. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups on the terminal alkyne partner. wikipedia.org Copper-free variants of the Sonogashira coupling have also been developed to circumvent issues related to the copper co-catalyst. libretexts.org

Table 3: Examples of Sonogashira Coupling Reactions
Terminal AlkyneCatalyst SystemBase/SolventProduct
PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine4,7-Difluoro-2-(phenylethynyl)benzo[d]thiazole
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine2-((Trimethylsilyl)ethynyl)-4,7-difluorobenzo[d]thiazole
1-HeptynePdCl₂(PPh₃)₂ / CuITriethylamine/THF2-(Hept-1-yn-1-yl)-4,7-difluorobenzo[d]thiazole
EthynylbenzenePd(OAc)₂ / XPhosCs₂CO₃ / Dioxane4,7-Difluoro-2-(phenylethynyl)benzo[d]thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Positions.nih.gov

The fluorine atoms on the benzene ring of this compound are activated towards nucleophilic attack due to the strong electron-withdrawing effect of both the fused thiazole ring and the fluorine atoms themselves. nih.govsemanticscholar.org This activation allows for Nucleophilic Aromatic Substitution (SNAr) reactions, where strong nucleophiles such as amines, alkoxides, or thiolates can displace one or both fluorine atoms. nih.govmdpi.com The reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile, can often be tuned to achieve selective mono-substitution or di-substitution. For instance, reacting the substrate with one equivalent of a nucleophile at a lower temperature may favor the replacement of a single fluorine atom, whereas using an excess of the nucleophile at elevated temperatures typically leads to the displacement of both. This reactivity provides a powerful strategy for introducing functional groups directly onto the benzofused ring. nih.govresearchgate.net

Modifications and Derivatizations at the Thiazole Nitrogen Atom.

The nitrogen atom in the 1,3-thiazole ring is a potential site for chemical modification, although its reactivity is often secondary to that of the halogenated positions. mdpi.com The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base. A common derivatization is N-alkylation using an alkyl halide, which results in the formation of a quaternary benzothiazolium salt. This transformation alters the electronic properties of the heterocyclic system, making the ring even more electron-deficient and potentially influencing the reactivity of other substituents. The formation of these salts is a key step in the synthesis of various dyes and other functional materials.

Reductive Transformations and Ring-Opening Reactions of the Benzothiazole System.

The benzothiazole ring system is generally stable to a range of chemical conditions. However, under specific reductive or basic conditions, transformations involving the cleavage of the thiazole ring can be induced. While specific studies on the reductive ring-opening of this compound are not extensively documented, the reactivity of related benzothiazole systems provides insight into potential transformation pathways.

Reductive cleavage of the carbon-bromine bond is a more common transformation. This can typically be achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation. This process would lead to the formation of 4,7-difluorobenzo[d]thiazole, a core structure for further functionalization.

Ring-opening of the benzothiazole scaffold often requires more forcing conditions or specific reagents that can attack the thiazole ring. For instance, treatment of certain benzothiazole derivatives with strong bases like potassium hydroxide (B78521) can lead to the opening of the thiazole ring. nih.gov An illustrative example is the ring-opening of 2-aminobenzothiazole-6-sulfonamide with aqueous potassium hydroxide to yield bis(2-amino-4-benzenesulfonamide)disulfide. nih.gov This type of reaction proceeds through nucleophilic attack at the C2 position of the thiazole ring, leading to the cleavage of the C-S bond.

While not a reductive process, oxidative ring-opening of benzothiazoles has also been reported. For example, using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcoholic solvents can lead to the formation of acylamidobenzene sulfonate esters. scholaris.ca

Based on the general reactivity of benzothiazoles, a proposed reductive transformation pathway for this compound could involve initial reductive debromination followed by potential, albeit challenging, ring-opening under specific and harsh reducing conditions.

Table 1: Potential Reductive and Ring-Opening Reactions of Benzothiazole Derivatives

Starting MaterialReagents and ConditionsProductReaction Type
2-Aminobenzothiazole-6-sulfonamideaq. KOH, RefluxBis(2-amino-4-benzenesulfonamide)disulfideBase-induced Ring-Opening
BenzothiazoleMMPP, MethanolMethyl 2-formamidobenzenesulfonateOxidative Ring-Opening
2-Bromobenzothiazole (B1268465) (Hypothetical)e.g., NaBH4, Pd/C, H2BenzothiazoleReductive Debromination

This table includes data from analogous systems to illustrate potential reactivity.

Metalation and Subsequent Electrophilic Quench Reactions.

A highly versatile method for the functionalization of this compound is through metal-halogen exchange, a process that converts the carbon-bromine bond into a carbon-metal bond. wikipedia.org This creates a potent nucleophilic center at the 2-position of the benzothiazole ring, which can then be reacted with a wide variety of electrophiles to introduce new substituents.

The most common approach for this transformation is lithium-halogen exchange, typically employing an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgtcnj.edu The rate of halogen-metal exchange is generally faster for bromine than for chlorine, making the C-Br bond at the 2-position the exclusive site of metalation. wikipedia.org The electron-withdrawing fluorine atoms on the benzene ring would further facilitate this exchange by stabilizing the resulting organometallic intermediate.

Once the 2-lithiated species, 2-lithio-4,7-difluorobenzo[d]thiazole, is formed, it can be quenched with a diverse array of electrophiles. This allows for the introduction of various functional groups, including alkyl, aryl, carbonyl, and silyl (B83357) moieties. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with silyl halides would introduce a silyl group.

An alternative to lithium-halogen exchange is the use of magnesium-halogen exchange, which can be achieved with reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for the halogen-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov

The synthetic utility of this approach has been demonstrated in the functionalization of other brominated thiazole systems. For example, 2-bromo-4-phenyl-1,3-thiazole can undergo metalation and subsequent reaction with electrophiles.

Table 2: Examples of Metalation and Electrophilic Quench on Bromo-Heterocycles

Bromo-HeterocycleMetalating AgentElectrophileProduct
Bromoaryl-substituted β-lactamn-BuLiBenzaldehydeβ-lactam with a hydroxy(phenyl)methyl substituent
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazoleLDAAcetaldehyde1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
Bromo-pyridines with acidic protonsi-PrMgCl, n-BuLiVariousFunctionalized pyridines

This table presents data from analogous systems to illustrate the principles of metalation and electrophilic quench reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4,7 Difluorobenzo D Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-4,7-difluorobenzo[d]thiazole in solution. A multi-faceted approach using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for a complete assignment.

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region corresponding to the protons at the C-5 and C-6 positions. These protons form an AX spin system, appearing as a pair of doublets due to coupling to each other. Their chemical shifts are influenced by the strong electron-withdrawing effects of the adjacent fluorine atoms.

The ¹³C NMR spectrum displays seven distinct signals corresponding to the seven carbon atoms of the benzothiazole (B30560) core. The chemical shifts are significantly influenced by the attached heteroatoms (N, S) and halogens (Br, F). The carbons directly bonded to fluorine (C-4 and C-7) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are diagnostic for their assignment. Other carbons will also show smaller, long-range couplings to fluorine.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is estimated based on known values for similar fluorinated and brominated benzothiazole structures.

PositionNucleusPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J in Hz)
5¹H~7.3-7.5dd³J(H5-H6) ≈ 8-9, ⁴J(H5-F4) ≈ 6-7
6¹H~7.1-7.3dd³J(H6-H5) ≈ 8-9, ⁴J(H6-F7) ≈ 9-10
2¹³C~140-145s-
4¹³C~150-155d¹J(C4-F4) ≈ 250-260
5¹³C~115-120dd²J(C5-F4) ≈ 20-25, ³J(C5-F7) ≈ 3-5
6¹³C~118-123dd²J(C6-F7) ≈ 20-25, ³J(C6-F4) ≈ 3-5
7¹³C~148-153d¹J(C7-F7) ≈ 245-255
3a¹³C~125-130m-
7a¹³C~145-150m-

While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are indispensable for confirming the atomic connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be fundamental to establish the relationship between adjacent protons. It would show a distinct cross-peak connecting the signals of H-5 and H-6, confirming their scalar coupling and spatial proximity on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu For this compound, the HSQC spectrum would show clear correlation peaks between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of these specific carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying the quaternary (non-protonated) carbons by revealing long-range (2- and 3-bond) ¹H-¹³C correlations. sdsu.edu For instance, the H-5 proton would show correlations to C-4, C-7, and the bridgehead carbon C-7a. Similarly, H-6 would correlate to C-7, C-4, and C-3a. These correlations are vital for assigning the full carbon skeleton.

Given the two fluorine substituents, ¹⁹F NMR spectroscopy provides critical data. nih.gov The spectrum is expected to show two distinct signals, one for the fluorine at C-4 and one for the fluorine at C-7, as they are in chemically non-equivalent environments. The chemical shifts of these signals are sensitive to the electronic nature of the benzothiazole ring. mdpi.com Furthermore, couplings to nearby protons (⁴J(F4-H5) and ⁴J(F7-H6)) would be observable, providing additional confirmation of the assignments made from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition of the title compound.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula, C₇H₂BrF₂NS. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron Impact (EI) mass spectrometry can be used to study the fragmentation pathways, which provides further structural evidence. sapub.org The fragmentation of benzothiazoles is a complex process but typically involves cleavage of the thiazole (B1198619) ring. sapub.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)Proposed Fragment IonProposed Loss
264.9[C₇H₂BrF₂NS]⁺Molecular Ion (M⁺)
186[C₇H₂F₂NS]⁺•Br
159[C₆H₂F₂N]⁺•Br, CS
132[C₅H₂F₂]⁺•Br, CS, HCN

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule. researchgate.net The IR spectrum of this compound would be dominated by vibrations characteristic of the substituted aromatic system and the thiazole heterocycle.

Table 3: Diagnostic IR Absorption Frequencies for this compound Data based on typical values for related benzothiazole structures. researchgate.netmdpi.com

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H StretchAromatic Ring
~1600-1450C=C and C=N StretchAromatic/Thiazole Ring
~1250-1100C-F StretchAryl-Fluoride
~850-750C-H Bend (out-of-plane)Aromatic Ring
~700-600C-S StretchThiazole Ring
~600-500C-Br StretchAryl-Bromide

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to show absorption bands corresponding to π→π* and potentially n→π* transitions. researchgate.net The exact position of the maximum absorption wavelength (λmax) is influenced by the extended conjugation of the benzothiazole system and modified by the electronic effects of the bromo and difluoro substituents. mdpi.com

Many benzothiazole derivatives are known to be fluorescent. If this compound exhibits fluorescence, its characterization would involve measuring its excitation and emission spectra. The difference between the maximum wavelength of excitation and emission is known as the Stokes shift, which is an important photophysical parameter. The fluorescence quantum yield would quantify the efficiency of the emission process.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Comprehensive searches of scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for the solid-state structure of this compound. Consequently, a detailed analysis of its bond lengths, bond angles, torsional angles, and specific intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

However, the principles of X-ray crystallography and the study of related structures provide a framework for understanding what such an analysis would entail.

Applications in Advanced Materials and Chemical Systems

Integration into Organic Electronics and Optoelectronic Devices

The fluorinated benzothiazole (B30560) moiety is a cornerstone in the design of high-performance organic electronic devices. The introduction of fluorine atoms into the benzothiadiazole ring enhances the electron-withdrawing nature of the unit, which is a critical strategy for developing low band-gap polymer semiconductors with improved electron affinity. ossila.com

In the field of organic photovoltaics, derivatives of fluorinated benzothiadiazole are crucial components. They are often used as electron-acceptor units in donor-acceptor (D-A) copolymers that form the active layer of bulk heterojunction solar cells. The strong electron-accepting properties of the fluorinated core help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer. researchgate.net This facilitates efficient charge separation at the donor-acceptor interface and can improve the open-circuit voltage of the device.

For instance, polymers that incorporate a difluorobenzothiadiazole unit, such as the high-performing polymer PffBT4T-2OD (PCE11), have demonstrated power conversion efficiencies exceeding 10%. chemicalbook.com The synthesis of such polymers often relies on monomers derived from brominated and fluorinated benzothiadiazoles. ossila.comchemicalbook.com The 2-Bromo-4,7-difluorobenzo[d]thiazole molecule represents a key starting point for creating similar high-efficiency polymeric materials.

Table 1: Properties of Polymers Incorporating Fluorinated Benzothiadiazole Analogs

Polymer Name Donor Unit Acceptor Unit HOMO Level (eV) LUMO Level (eV) Optical Band Gap (eV) Power Conversion Efficiency (PCE) (%)
P1 Benzodithiophene (BDT) Alkylthio-substituted Thiazole-fused Benzothiadiazole -5.26 -3.72 1.54 6.13 researchgate.net
P2 Benzodithiophene (BDT) Alkylsulfonyl-substituted Thiazole-fused Benzothiadiazole -5.35 -3.98 1.37 Lower than P1 researchgate.net

| PffBT4T-2OD (PCE11) | Thiophene-based | Difluorobenzothiadiazole | -5.27 (similar to analogs) | -3.81 (similar to analogs) | ~1.75 (analog) | >10 researchgate.netchemicalbook.com |

This table presents data for polymers analogous to those that could be synthesized from this compound to illustrate typical performance metrics.

The pronounced electron-deficient character imparted by the two fluorine atoms on the benzothiazole ring makes this structural unit highly suitable for electron transport materials. Materials with high electron affinity are essential for facilitating the movement of electrons from the active layer to the cathode in electronic devices. The incorporation of the 4,7-difluorobenzothiazole (B12103503) unit into a larger molecular or polymeric structure can enhance its n-type (electron-transporting) characteristics. This is due to the stabilization of the LUMO energy level, which allows for more efficient electron injection and transport.

In dye-sensitized solar cells, organic dyes with a D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) structure are employed to absorb light and inject electrons into a semiconductor nanoparticle layer (typically TiO₂). Benzothiadiazole derivatives are frequently used as the primary acceptor (A) or as part of the π-bridge in these dyes. nih.govrsc.org The bromine atom on this compound allows it to be coupled with donor molecules and other π-conjugated systems through reactions like the Suzuki or Stille coupling, forming the core of a sensitizing dye. nih.gov Dyes incorporating these units exhibit broad absorption spectra and high molar extinction coefficients, leading to efficient light harvesting. rsc.org The strategic placement of the difluorobenzothiazole unit helps to control the energy levels of the dye, ensuring effective electron injection and dye regeneration, which are critical for high-efficiency DSSCs. rsc.org

Utilization in Polymeric Architectures for Functional Materials

The bromine atom on the this compound molecule serves as a versatile chemical handle for polymerization. It is an ideal site for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, which are workhorse methods for synthesizing conjugated polymers. chemicalbook.comnih.gov By reacting this brominated monomer with organotin or boronic-ester-functionalized comonomers, a wide variety of D-A copolymers can be created. This synthetic flexibility allows for the precise tuning of the resulting polymer's properties, including its band gap, solubility, and solid-state packing, making it possible to design materials for specific applications ranging from photovoltaics to flexible electronics. ossila.comresearchgate.net

Development of Advanced Reagents and Catalysts in Organic Synthesis

Beyond its direct use in materials, this compound is a valuable intermediate in multi-step organic synthesis. Brominated benzothiadiazoles are important precursors for creating more complex, unsymmetrical molecules that are difficult to prepare by other means. mdpi.com The bromine can be substituted through various cross-coupling reactions to introduce different functional groups, enabling the construction of a library of derivatives for screening in applications like medicinal chemistry or materials science. nih.govnih.gov For example, brominated thiazoles are used to synthesize novel compounds that have been investigated as inhibitors of biological targets like DNA topoisomerase. nih.gov

Exploration of Photophysical and Electrochemical Properties for Material Design

The photophysical and electrochemical properties of materials containing the fluorinated benzothiazole core are central to their function. The benzothiadiazole unit itself is an effective chromophore, and its fusion into larger conjugated systems leads to materials with strong absorption in the visible and near-infrared regions. rsc.orgrsc.org

Photophysical Properties : The introduction of fluorine atoms tends to red-shift the absorption and emission spectra while often maintaining or even enhancing fluorescence quantum yields in the solid state. nih.gov Derivatives of benzothiadiazole are known to exhibit significant fluorescence that is sensitive to their environment, making them interesting for sensor applications. rsc.orgrsc.org The photophysical behavior can be finely tuned by altering the donor groups attached to the benzothiazole core. nih.gov

Electrochemical Properties : Fluorination has a profound and predictable effect on the electrochemical properties of benzothiazole derivatives. It lowers the energy of both the HOMO and LUMO levels. researchgate.net This increased oxidation potential enhances the material's stability against ambient degradation. The reversible reduction potentials of these compounds make them suitable for use in electrochromic devices and as electron-accepting components in charge-transfer systems. rsc.org

Table 2: Representative Electrochemical and Photophysical Data for Benzothiadiazole Derivatives

Compound Type HOMO (eV) LUMO (eV) Absorption Max (nm) Emission Max (nm)
DAD with Benzothiadiazole -5.28 to -5.33 -3.31 to -3.37 ~450-500 ~550-770 (solution)

| Dithienyl-benzothiadiazole | Varies with conformer | Varies with conformer | ~450 | ~550-650 (solution) |

This table presents typical data ranges for donor-acceptor-donor (DAD) rsc.org and other derivatives rsc.org containing the benzothiadiazole core to illustrate the properties that could be expected from materials derived from this compound.

Future Research Trajectories for 2 Bromo 4,7 Difluorobenzo D Thiazole

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize moving away from traditional, often harsh, synthetic conditions towards greener alternatives for the preparation of 2-Bromo-4,7-difluorobenzo[d]thiazole and its derivatives.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzothiazole (B30560) derivatives, often leading to higher yields and cleaner reactions in significantly shorter timeframes compared to conventional heating. semanticscholar.orgnih.govscielo.br The use of green solvents, such as glycerol, under microwave irradiation could offer a particularly sustainable approach. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that promotes chemical reactions. mdpi.com Its application in the synthesis of various thiazole (B1198619) derivatives has demonstrated benefits like mild reaction conditions, rapid conversions, and high yields. nih.govjmchemsci.comtandfonline.comresearchgate.net Investigating ultrasound-assisted protocols could provide a scalable and eco-friendly route to the target compound.

Flow Chemistry: Continuous flow systems offer superior control over reaction parameters, enhanced safety, and easier scalability. uc.ptmdpi.comdurham.ac.uk The synthesis of heterocyclic compounds, including indoles and other benzofused systems, has been successfully demonstrated in flow reactors, often enabling reactions that are difficult to control in batch processes. mdpi.comsci-hub.se Developing a telescoped, multi-step flow synthesis for this compound would represent a significant advancement in its production. uc.pt

Catalyst-Free and Metal-Free Approaches: Designing synthetic pathways that eliminate the need for catalysts, particularly those based on heavy metals, is a major goal of green chemistry. nih.gov Research into visible-light-promoted, metal-free cyclizations for benzothiazole synthesis showcases a promising direction. organic-chemistry.org

Unveiling Novel Reactivity Patterns and Expanding Reaction Scope

The bromine atom at the 2-position of the benzothiazole ring is a versatile synthetic handle, primarily for cross-coupling reactions. Future work should focus on systematically exploring its reactivity to build a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and has been successfully applied to 2-bromobenzothiazoles to synthesize 2-aryl derivatives. nih.govnih.gov Future studies should investigate the scope of Suzuki couplings with this compound and various boronic acids and esters. Other important palladium-catalyzed transformations to explore include the Buchwald-Hartwig amination (for C-N bond formation) and the Sonogashira coupling (for C-C triple bond formation), which would grant access to a wide array of functionalized benzothiazoles.

C-H Activation: Direct C-H functionalization represents an atom-economical strategy for modifying heterocyclic cores. rsc.org Ruthenium-catalyzed C-H amidation of 2-aryl benzothiazoles has been reported, demonstrating the potential to introduce new functional groups without pre-functionalized starting materials. acs.org Investigating the regioselectivity of C-H activation on the difluorinated benzene (B151609) ring of this compound could unlock novel synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the benzothiazole ring system may activate the aromatic core towards nucleophilic substitution, offering another avenue for functionalization.

Rational Design and Synthesis of New Functional Materials with Enhanced Properties

The combination of a benzothiazole core and difluoro substitution strongly suggests the potential of this compound as a key building block for organic electronic materials.

Organic Photovoltaics (OPVs): Fluorinated benzothiadiazole-based polymers are widely used as electron-acceptor materials in bulk heterojunction solar cells. canada.cascispace.comnih.gov Fluorination is known to lower the HOMO and LUMO energy levels, which can lead to higher open-circuit voltages and improved device performance. nih.govrsc.org Future research should focus on synthesizing donor-acceptor copolymers incorporating the this compound unit (after conversion of the bromine to a suitable coupling partner) to explore their potential in next-generation organic solar cells.

Organic Light-Emitting Diodes (OLEDs): The rigid, electron-deficient nature of the difluorobenzothiazole core could be advantageous for creating emissive materials with high thermal stability and specific optoelectronic properties for use in OLEDs.

Organic Field-Effect Transistors (OFETs): The introduction of fluorine atoms can promote intermolecular interactions and influence molecular packing, which are critical parameters for achieving high charge carrier mobility in OFETs. nih.gov Derivatives of this compound could be designed to create new p-type or n-type organic semiconductors.

Advanced Computational Modeling and Machine Learning Approaches for Property Prediction and Material Discovery

In silico methods are invaluable for accelerating the discovery and optimization of new materials by predicting their properties before undertaking time-consuming synthesis.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic structure, conformational preferences, and spectroscopic properties of molecules. mdpi.comresearchgate.net Computational studies on this compound and its derivatives can predict key parameters like HOMO/LUMO energy levels, ionization potentials, and electron affinities, providing crucial insights for the rational design of functional materials. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been used to understand the structure-activity relationships of benzothiazole derivatives, for example, as enzyme inhibitors. nih.govmdpi.comnih.gov This methodology could be applied to predict the material properties or biological activity of novel compounds derived from this compound.

Machine Learning (ML): ML models are increasingly being used to predict the properties of organic semiconductors, often with accuracy comparable to quantum chemistry methods but at a fraction of the computational cost. arxiv.organnualreviews.org By training ML models on existing data for related compounds, it would be possible to rapidly screen virtual libraries of this compound derivatives to identify candidates with desired electronic properties for synthesis and testing. icisequynhon.comscilit.comaip.org

Exploration of Integration into Multicomponent Systems and Supramolecular Assemblies

The unique electronic and structural features of this compound make it an interesting candidate for the construction of complex, ordered systems.

Halogen Bonding: The presence of both bromine and fluorine atoms provides the potential for forming specific and directional non-covalent interactions known as halogen bonds. This could be exploited to control the self-assembly of molecules in the solid state, leading to the formation of co-crystals and other supramolecular architectures with tailored packing and properties.

Self-Assembling Systems: Benzothiazole derivatives have been shown to act as low molecular weight gelators, forming ordered, nano-structured materials in solution. nih.gov Investigating the gelation properties of derivatives of this compound could lead to new "smart" materials for applications in drug delivery or sensing.

Multicomponent Materials: The compound could be integrated as a functional unit into larger systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Its electron-deficient nature and potential for forming specific intermolecular interactions could impart unique electronic or recognition properties to these porous materials. The ability of benzothiazole-based fluorophores to detect amyloid fibers also suggests potential applications in developing sensors for complex biological systems. acs.org

Q & A

Q. What are the common synthetic routes for 2-Bromo-4,7-difluorobenzo[d]thiazole?

The synthesis typically involves halogenation and substitution reactions. For example, bromination of fluorinated benzo[d]thiazole precursors under controlled conditions (e.g., using N-bromosuccinimide or bromine in acetic acid) can introduce the bromine atom. A related method involves reacting α-pinene derivatives with brominated thiazoles under reductive conditions to achieve regioselective ring opening, as demonstrated in Scheme 19 (yield: >70%, regioselectivity: >90%) . Solvent choice (e.g., DMSO or ethanol) and reflux duration (e.g., 12–18 hours) significantly impact yields.

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns.
  • Mass spectrometry : High-resolution MS for molecular weight validation.
  • Melting point analysis : Consistency with literature values (e.g., 141–143°C for analogous triazole derivatives) .
  • Elemental analysis : To verify purity (>98% is typical for research-grade compounds) .

Q. What are the primary research applications of this compound?

this compound serves as:

  • A building block for synthesizing bioactive thiazole derivatives (e.g., antimicrobial or anticancer agents) .
  • A probe in studying enzyme interactions due to its halogenated aromatic structure, which enhances electrophilic reactivity .

Advanced Questions

Q. How can regioselectivity be controlled in reactions involving this compound?

Regioselectivity is influenced by:

  • Substituent effects : Electron-withdrawing fluorine atoms direct electrophilic attacks to specific positions (e.g., para to fluorine in halogenation reactions) .
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromine site, while reductive environments (e.g., with NaBH4_4) promote ring-opening reactions .
  • Catalysts : Transition metals like Pd or Cu can mediate cross-coupling reactions with high positional fidelity .

Q. What strategies address contradictory solubility or bioavailability data in literature?

Contradictions often arise from varying experimental setups. To resolve:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9).
  • Pharmacokinetic modeling : Use logP calculations (predicted logP for bromo-difluorothiazoles: ~2.5) to estimate membrane permeability .
  • In vitro assays : Compare cytotoxicity across cell lines (e.g., HepG2 vs. HEK293) to assess selective bioavailability .

Q. How can structure-activity relationships (SAR) be explored for derivatives?

SAR studies require systematic modifications:

  • Substitution patterns : Replace bromine with other halogens (Cl, I) or functional groups (e.g., -NH2_2) to evaluate potency changes.
  • Biological testing : Screen derivatives against targets like kinases or microbial enzymes (IC50_{50} values <10 µM indicate high activity) .
  • Computational docking : Use software like AutoDock to predict binding affinities to active sites (e.g., EGFR kinase) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges include:

  • Yield optimization : Scale-dependent reaction kinetics may reduce efficiency; iterative parameter tuning (temperature, stoichiometry) is critical .
  • Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation for large batches .
  • Cost management : Source cost-effective brominating agents (e.g., PBr3_3 instead of NBS) without compromising purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.